N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide
Brand Name: Vulcanchem
CAS No.: 338410-77-8
VCID: VC4506018
InChI: InChI=1S/C15H12ClN3O/c16-11-5-3-4-10(8-11)15(20)17-9-14-18-12-6-1-2-7-13(12)19-14/h1-8H,9H2,(H,17,20)(H,18,19)
SMILES: C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=CC=C3)Cl
Molecular Formula: C15H12ClN3O
Molecular Weight: 285.73

N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide

CAS No.: 338410-77-8

Cat. No.: VC4506018

Molecular Formula: C15H12ClN3O

Molecular Weight: 285.73

* For research use only. Not for human or veterinary use.

N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide - 338410-77-8

Specification

CAS No. 338410-77-8
Molecular Formula C15H12ClN3O
Molecular Weight 285.73
IUPAC Name N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide
Standard InChI InChI=1S/C15H12ClN3O/c16-11-5-3-4-10(8-11)15(20)17-9-14-18-12-6-1-2-7-13(12)19-14/h1-8H,9H2,(H,17,20)(H,18,19)
Standard InChI Key LIBGTEWKXXXBKU-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Architecture

The compound’s IUPAC name, N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide, reflects its bifunctional design:

  • A benzimidazole moiety (C₇H₆N₂) with a methyl group at the 2-position.

  • A 3-chlorobenzamide group (C₇H₅ClNO) connected via an amide bond.

Its molecular formula is C₁₅H₁₂ClN₃O, with a molecular weight of 285.73 g/mol . Key structural features include:

  • A planar benzimidazole ring system capable of π-π stacking interactions.

  • A chlorine atom at the meta position of the benzamide group, influencing electronic distribution and steric effects.

  • A flexible methylene linker enabling conformational adaptability.

Physicochemical Characteristics

While experimental data for this exact compound are sparse, analogs such as N-(1H-benzimidazol-2-yl)-3-chlorobenzamide (CAS 24363-92-6) and N-(1H-1,3-benzimidazol-2-ylmethyl)-2-chlorobenzamide (CAS 338410-53-0) provide predictive insights :

PropertyValue (Predicted/Analog)Source
Boiling Point574.0 ± 35.0 °C
Density1.373 ± 0.06 g/cm³
pKa11.42 ± 0.10
LogP (Partition Coefficient)2.81 (Estimated)

The chlorine substituent enhances lipophilicity, potentially improving membrane permeability, while the amide group contributes to hydrogen-bonding capacity .

Synthetic Methodologies

General Synthesis of Benzimidazole Carboxamides

The synthesis of N-substituted benzimidazole carboxamides typically involves:

  • Benzimidazole Core Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions .

  • Amide Coupling: Reaction of the benzimidazole intermediate with chlorinated benzoyl chlorides using coupling agents like EDC·HCl and HOBt .

For example, N-(1H-benzimidazol-2-yl)-3-chlorobenzamide (without the methylene linker) is synthesized via:

3-Chlorobenzoic acid+1H-benzimidazol-2-amineEDC\cdotpHCl, HOBtTarget Compound[4]\text{3-Chlorobenzoic acid} + \text{1H-benzimidazol-2-amine} \xrightarrow{\text{EDC·HCl, HOBt}} \text{Target Compound} \quad[4]

Challenges in Introducing the Methylene Linker

Incorporating the methylene bridge requires additional steps:

  • Mannich Reaction: Introducing a methylene group via formaldehyde and amine precursors .

  • Protection/Deprotection Strategies: Using boron tribromide to remove methoxy protecting groups or catalytic hydrogenation for benzyl ethers .

A representative protocol from hydroxy-substituted benzamide synthesis achieved 9–33% yields after deprotection, highlighting scalability challenges .

CompoundMCF-7 (Breast Cancer) IC₅₀HCT-116 (Colon Cancer) IC₅₀Source
Cyano-substituted derivative3.1 μM5.3 μM
Methoxy-substituted analog7.8 μM12.4 μM

The 3-chloro substituent may enhance DNA intercalation or topoisomerase inhibition, though mechanistic studies are needed .

Antioxidant Capacity

Benzimidazole carboxamides with hydroxyl/methoxy groups show 2–3× higher radical scavenging activity than BHT (butylated hydroxytoluene) in DPPH and FRAP assays . Electron-donating groups (e.g., -OH, -OCH₃) improve redox activity, suggesting potential for mitigating oxidative stress-related pathologies.

Antibacterial and Antifungal Effects

Derivatives with piperidine-methyl substituents (e.g., 4-(1-(piperidin-1-ylmethyl)-1H-benzimidazol-2-yl)benzamine) demonstrated:

  • Zone of Inhibition: 14–18 mm against S. aureus and E. coli at 50 μg/mL .

  • MIC Values: 8–32 μg/mL for Candida albicans .

Structure-Activity Relationships (SAR)

Key SAR trends from benzimidazole-carboxamide research include:

  • Substituent Position:

    • Meta-chlorine (3-Cl) enhances lipophilicity and target binding compared to ortho- or para-substituted analogs .

    • Methyl groups at the benzimidazole nitrogen improve metabolic stability .

  • Linker Flexibility:

    • Methylene bridges (-CH₂-) optimize conformational freedom without compromising steric compatibility .

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